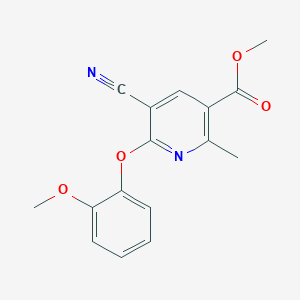

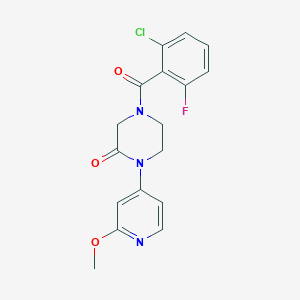

![molecular formula C21H12ClNO5 B2844239 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid CAS No. 832687-22-6](/img/structure/B2844239.png)

2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid, also known as CFQ or CFQ-Na, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CFQ is a quinoline derivative that is synthesized through a multistep process.

Scientific Research Applications

Synthesis Techniques

Synthesis of derivatives similar to 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid involves intricate chemical reactions. For instance, Kandinska et al. (2006) detailed the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, resulting in mixtures of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids. This study underscores the complexity of synthesizing compounds with specific configurations and highlights the role of solvents and temperature in steering the reaction towards desired isomers Molecules, 2006.

Pro-drug Systems

Berry et al. (1997) explored the potential of the 5-nitrofuran-2-ylmethyl group as a bioreductively activated pro-drug system, demonstrating the utility of furan derivatives in developing targeted drug delivery mechanisms, especially for treating hypoxic solid tumors Journal of The Chemical Society-perkin Transactions 1, 1997.

Antimicrobial Applications

A series of 3-[2-chloroquinolin-3-yl)methylene]-5-aryl-furan-2(3H)-ones synthesized and evaluated for their anti-inflammatory and antibacterial activities indicated significant activity against Staphylococcus aureus and Escherichia coli. This research, conducted by Alam et al. (2011), points to the promise of furan-quinoline derivatives in developing new antimicrobial agents Journal of The Serbian Chemical Society, 2011.

Enzyme-catalyzed Transformations

Research into the enzyme-catalyzed oxidation of bio-derived furans, such as 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, showcases the potential of biological systems to transform furan derivatives into valuable chemicals. Dijkman, Groothuis, and Fraaije (2014) detailed an enzyme that performs four consecutive oxidations, transforming 5-hydroxymethylfurfural into furan-2,5-dicarboxylic acid efficiently, highlighting the environmental benefits of such biocatalytic processes Angewandte Chemie, 2014.

Catalytic Transformations for Sustainable Chemistry

Gupta et al. (2015) reported the catalytic transformation of bio-derived furans to ketoacids and diketones using water-soluble ruthenium catalysts. This work emphasizes the role of sustainable catalysts in converting biomass-derived compounds into valuable chemical products, supporting the development of green chemical processes Green Chemistry, 2015.

Mechanism of Action

Target of Action

Furan derivatives, including this compound, have been explored for their potential antibacterial properties . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds generally interact with their targets through various mechanisms, depending on the specific functional groups present in the compound .

Biochemical Pathways

Furan derivatives can influence a wide range of biochemical pathways due to their diverse biological and pharmacological characteristics .

Result of Action

Furan derivatives have shown a wide range of advantageous biological and pharmacological characteristics, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .

properties

IUPAC Name |

2-[5-(2-carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12ClNO5/c22-11-5-6-16-14(9-11)15(21(26)27)10-17(23-16)19-8-7-18(28-19)12-3-1-2-4-13(12)20(24)25/h1-10H,(H,24,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOXUDREGVJRPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

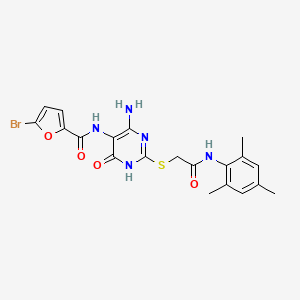

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844156.png)

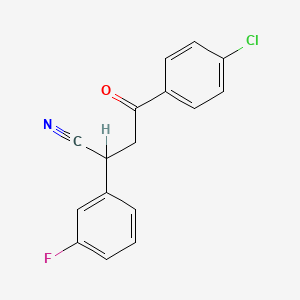

![Oxiran-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-1-yl]methanone](/img/structure/B2844159.png)

![1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2844160.png)

![methyl 5-(((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2844164.png)

![N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2844169.png)

![Methyl 2-[2-(3,4-dimethylbenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844175.png)

![3-(3,5-Dimethylphenyl)-7-[(3-methoxyphenyl)methyl]-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2844177.png)